molecular formula C24H25NO5 B14436011 4,4'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) CAS No. 80116-46-7

4,4'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)

Cat. No.: B14436011
CAS No.: 80116-46-7
M. Wt: 407.5 g/mol
InChI Key: PCVUOCXHDUDGKI-UHFFFAOYSA-N
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Description

4,4’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) is a complex organic compound with a molecular formula of C25H28O3. This compound is characterized by its unique structure, which includes two 2,6-dimethylphenol groups connected by a methylene bridge to a central 2-hydroxy-5-nitro-1,3-phenylene unit. The presence of nitro and hydroxyl groups in the central phenylene ring imparts distinct chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 2,6-dimethylphenol, undergoes nitration to introduce a nitro group at the 5-position.

    Hydroxylation: The nitro compound is then hydroxylated to introduce a hydroxyl group at the 2-position.

    Methylene Bridging: The hydroxylated nitro compound is reacted with formaldehyde to form the methylene bridge, connecting two 2,6-dimethylphenol units.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

4,4’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,4’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) involves its interaction with molecular targets such as enzymes and receptors. The nitro and hydroxyl groups play a crucial role in these interactions, potentially leading to the inhibition or activation of specific biochemical pathways. The compound’s ability to undergo redox reactions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)
  • 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)

Uniqueness

4,4’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) is unique due to the presence of both nitro and hydroxyl groups in the central phenylene ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds that may lack one or both of these functional groups.

Properties

CAS No.

80116-46-7

Molecular Formula

C24H25NO5

Molecular Weight

407.5 g/mol

IUPAC Name

4-[[2-hydroxy-3-[(4-hydroxy-3,5-dimethylphenyl)methyl]-5-nitrophenyl]methyl]-2,6-dimethylphenol

InChI

InChI=1S/C24H25NO5/c1-13-5-17(6-14(2)22(13)26)9-19-11-21(25(29)30)12-20(24(19)28)10-18-7-15(3)23(27)16(4)8-18/h5-8,11-12,26-28H,9-10H2,1-4H3

InChI Key

PCVUOCXHDUDGKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CC2=CC(=CC(=C2O)CC3=CC(=C(C(=C3)C)O)C)[N+](=O)[O-]

Origin of Product

United States

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